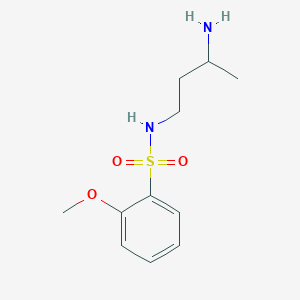![molecular formula C14H18FNO3 B7570012 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid, also known as EF5, is a chemical compound that has been widely used in scientific research for its ability to measure hypoxia, or low oxygen levels, in tissues. EF5 is a potent hypoxia marker that has been used in a variety of applications, including cancer research, radiation therapy, and cardiovascular disease research. In
作用機序
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid works by binding to proteins in cells that are sensitive to low oxygen levels. When oxygen levels are low, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid binds to these proteins, forming a stable adduct that can be detected using fluorescent microscopy or other imaging techniques. This allows researchers to visualize areas of hypoxia in tissues and study the effects of low oxygen levels on cellular processes.
Biochemical and Physiological Effects:
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been shown to have a number of biochemical and physiological effects in cells. It has been shown to inhibit the activity of certain enzymes involved in cellular respiration, which can lead to a decrease in ATP production and cell death. Additionally, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been shown to induce the expression of genes involved in the response to hypoxia, including genes involved in angiogenesis and cell survival.
実験室実験の利点と制限
One of the main advantages of using 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid in lab experiments is its specificity for hypoxia. 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid is highly selective for low oxygen levels and does not bind to proteins in normoxic tissues. This allows researchers to accurately measure hypoxia in tissues and study its effects on cellular processes. However, one limitation of 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid is that it requires specialized imaging techniques, such as fluorescent microscopy, to detect its binding to proteins. Additionally, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid. One area of interest is the development of new imaging techniques to detect 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid binding in tissues. This could include the use of new fluorescent dyes or other imaging agents that are more sensitive or specific than current methods. Additionally, there is interest in using 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid as a therapeutic agent for cancer and other diseases. 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been shown to have anti-tumor effects in preclinical studies, and there is potential for its use in combination with other therapies to improve outcomes for cancer patients. Finally, there is interest in studying the effects of hypoxia on other diseases, such as neurological disorders and infectious diseases, and 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid could be a valuable tool for these studies.
合成法
The synthesis of 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 2,5-difluoronitrobenzene to 2,5-difluorobenzaldehyde, which is then reacted with ethylmorpholine to form 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzaldehyde. This intermediate is then reduced to the final product, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid, using sodium borohydride.
科学的研究の応用
2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been extensively used as a hypoxia marker in scientific research. It is commonly used to measure hypoxia in tumors, as hypoxia is a common feature of solid tumors and is associated with poor outcomes in cancer patients. 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has also been used to evaluate the effectiveness of radiation therapy, as hypoxia can reduce the effectiveness of radiation treatment. Additionally, 2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid has been used to study the effects of hypoxia on cardiovascular disease, as low oxygen levels can cause damage to the heart and other organs.
特性
IUPAC Name |
2-[(3-ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-2-12-9-19-6-5-16(12)8-10-3-4-11(15)7-13(10)14(17)18/h3-4,7,12H,2,5-6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDZKYCFKUHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CC2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(E)-3-(4-chlorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569937.png)


![2-Cyclopropyl-1-[4-(methylaminomethyl)piperidin-1-yl]ethanone](/img/structure/B7569963.png)
![4-[4-(Methylaminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7569970.png)
![5-fluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7569976.png)

![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)
![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7570020.png)
![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)
![2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
